Cas no 1277178-03-6 (8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine)

8-ブロモ-3-メチル-6-(トリフルオロメチル)イミダゾ[1,2-a]ピリジンは、高度に機能化されたイミダゾピリジン骨格を有する有機化合物です。ブロモ基とトリフルオロメチル基という2つの反応性官能基を併せ持つため、医薬品中間体や材料科学分野での多様な変換反応に適しています。特に、トリフルオロメチル基の導入により、代謝安定性や脂溶性の向上が期待できる点が特徴です。分子内にヘテロ原子を含む複素環構造は、生物学的活性化合物の設計において重要な骨格として利用可能です。また、結晶性が良好なため、精製や取り扱いが比較的容易であるという利点があります。

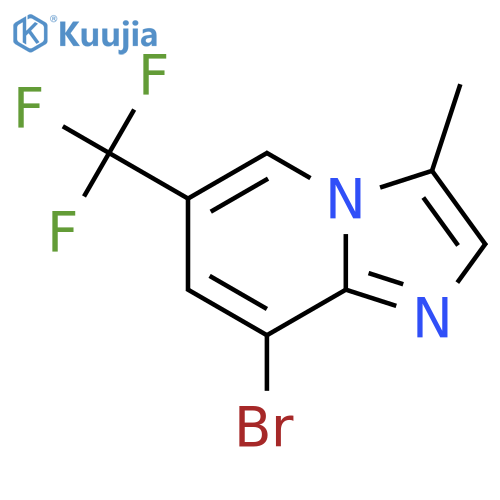

1277178-03-6 structure

商品名:8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine

- EN300-1591767

- 1277178-03-6

- DTXSID301194449

- 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

-

- インチ: 1S/C9H6BrF3N2/c1-5-3-14-8-7(10)2-6(4-15(5)8)9(11,12)13/h2-4H,1H3

- InChIKey: XUNUHVIFZSRNAB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)(F)F)=CN2C(C)=CN=C21

計算された属性

- せいみつぶんしりょう: 277.96665g/mol

- どういたいしつりょう: 277.96665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.3Ų

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591767-0.05g |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1591767-0.1g |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1591767-5.0g |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1591767-1000mg |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 1000mg |

$728.0 | 2023-09-23 | ||

| Enamine | EN300-1591767-2.5g |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1591767-1.0g |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1591767-10.0g |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1591767-5000mg |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 5000mg |

$2110.0 | 2023-09-23 | ||

| Enamine | EN300-1591767-100mg |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 100mg |

$640.0 | 2023-09-23 | ||

| Enamine | EN300-1591767-250mg |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

1277178-03-6 | 250mg |

$670.0 | 2023-09-23 |

8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1277178-03-6 (8-bromo-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量